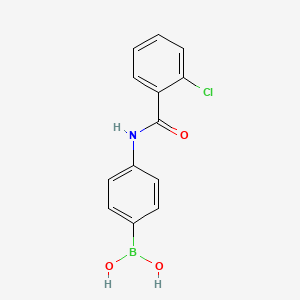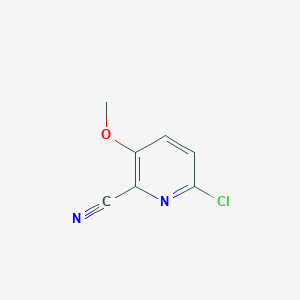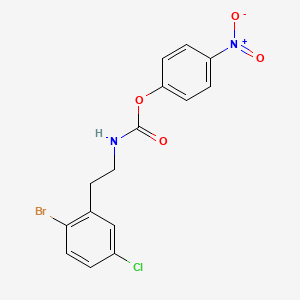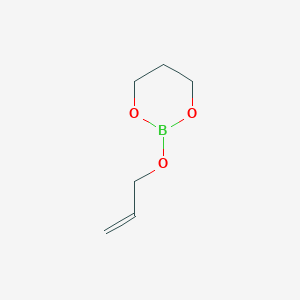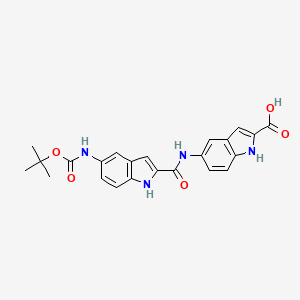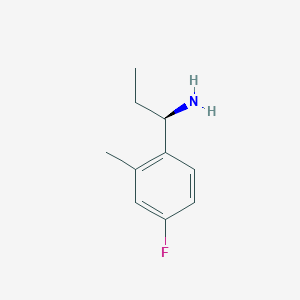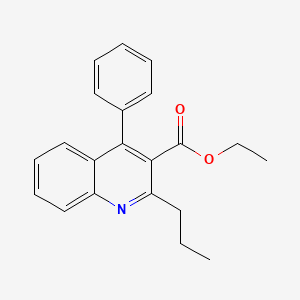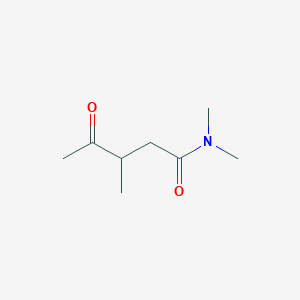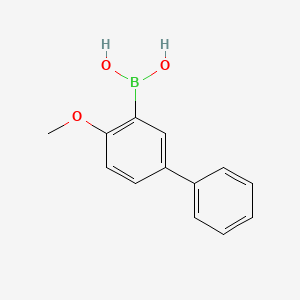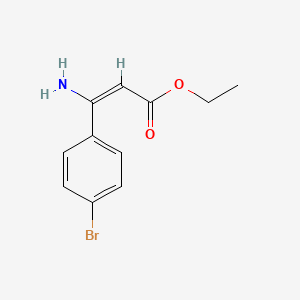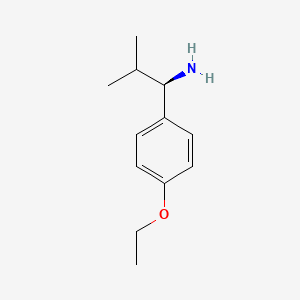
2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and methyl groups, as well as a benzene ring substituted with fluorine and sulfonyl chloride groups. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloro-5-methylpyrimidine with suitable reagents under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzene ring through electrophilic aromatic substitution reactions using fluorinating agents.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the compound susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitrating agents, halogenating agents, and sulfonating agents are used under controlled temperature and solvent conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed under specific reaction conditions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions with amines.
Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions with halogenating agents.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions, respectively.
科学的研究の応用
2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the development of bioactive compounds and as a tool for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide derivatives. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound’s reactivity and stability, making it suitable for various chemical transformations.
類似化合物との比較
Similar Compounds
2-Chloro-5-methylpyrimidine: Shares the pyrimidine ring structure but lacks the sulfonyl chloride and fluorine groups.
5-Fluorobenzenesulfonyl Chloride: Contains the sulfonyl chloride and fluorine groups but lacks the pyrimidine ring.
2-Chloro-4-fluorobenzenesulfonyl Chloride: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C11H7Cl2FN2O2S |
|---|---|
分子量 |
321.2 g/mol |
IUPAC名 |
2-(2-chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C11H7Cl2FN2O2S/c1-6-5-15-11(12)16-10(6)8-3-2-7(14)4-9(8)19(13,17)18/h2-5H,1H3 |
InChIキー |
VZSWNGDYBAVLTD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1C2=C(C=C(C=C2)F)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



